2-Acetylthio-1-iodoethane
Description
2-Acetylthio-1-iodoethane is a halogenated organosulfur compound with the molecular formula C₄H₇IOS. Structurally, it consists of an ethane backbone substituted with an acetylthio (-SCOCH₃) group at the second carbon and an iodine atom at the first carbon. The acetylthio group may enhance stability and influence reactivity in nucleophilic substitutions or cross-coupling reactions .
Properties
CAS No. |
155187-01-2 |
|---|---|
Molecular Formula |
C4H7IOS |
Molecular Weight |
230.07 g/mol |
IUPAC Name |
S-(2-iodoethyl) ethanethioate |
InChI |
InChI=1S/C4H7IOS/c1-4(6)7-3-2-5/h2-3H2,1H3 |
InChI Key |
SRWMIQCZJXNMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- 1,2-Dichloroethane (C₂H₄Cl₂): A volatile solvent with well-documented toxicity. Over 687 studies were reviewed in its toxicological profile, highlighting hepatotoxicity and carcinogenicity risks .
- 2-Acetylthio-1-iodoethane : The iodine substituent likely increases its reactivity in substitution reactions compared to 1,2-dichloroethane. However, toxicity data for the acetylthio-iodo derivative remains unstudied, unlike 1,2-dichloroethane .
Table 1: Halogenated Ethane Comparison
Thioether-Containing Compounds
Key Compounds:
- 1-Chloro-2-[(chloromethyl)thio]ethane (C₃H₆Cl₂S): A thioether with dual chlorine substituents. Its structure enables participation in sulfur-mediated reactions but lacks the acetyl group, making it less stable than acetylthio derivatives .
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate : Features a thioether linkage in a heterocyclic system, emphasizing the role of sulfur in modulating biological activity .
Table 2: Thioether Comparison
Aminoethyl Derivatives
Key Compounds:
- 2-(Dimethylamino)-1-chloroethane (C₄H₁₀ClN): An aminoethyl chloride used in pharmaceutical synthesis. The chlorine substituent facilitates alkylation but is less reactive than iodine .
- 2-(Dipropylamino)ethylchloride (C₇H₁₆ClN): Similar to the above but with bulkier alkyl groups, reducing nucleophilic substitution rates .
Table 3: Aminoethyl Comparison
| Compound | Molecular Formula | Leaving Group | Reactivity in Substitution |
|---|---|---|---|
| 2-(Dimethylamino)-1-chloroethane | C₄H₁₀ClN | -Cl | Moderate |
| This compound | C₄H₇IOS | -I | High (due to iodide) |
Iodoethoxy Compounds
Key Compounds:
- 1-Azido-2-(2-iodoethoxy)ethane (C₄H₈IN₃O): Synthesized via NaI-mediated substitution in acetone, highlighting iodine’s role in efficient nucleophilic displacement .
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